

Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylpyridin-2-YL)acetic acid

Cat. No.: B128190

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-(4-Methylpyridin-2-YL)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 4-methylpyridine ring and the acetic acid side chain. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(4-Methylpyridin-2-YL)acetic acid**. These predictions are derived from known spectroscopic values of analogous structures, including 4-methylpyridine and 2-pyridylacetic acid.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	-COOH
~8.4-8.5	Doublet	1H	Pyridine H6
~7.1-7.2	Doublet	1H	Pyridine H5
~7.0-7.1	Singlet	1H	Pyridine H3
~3.8-4.0	Singlet	2H	-CH ₂ -
~2.3-2.4	Singlet	3H	-CH ₃

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~158-160	Pyridine C2
~148-150	Pyridine C6
~147-149	Pyridine C4
~123-125	Pyridine C5
~121-123	Pyridine C3
~40-45	-CH ₂ -
~20-22	-CH ₃

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid) [1] [2] [3] [4]
~1700-1725	Strong	C=O stretch (Carboxylic Acid) [2]
~1600, ~1470	Medium	C=C and C=N stretching (Pyridine ring)
1210-1320	Medium	C-O stretch (Carboxylic Acid) [1]
~800-850	Strong	C-H out-of-plane bending (Pyridine ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
~151	[M] ⁺ (Molecular Ion)
~106	[M - COOH] ⁺
~93	[4-methylpyridine] ⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **2-(4-Methylpyridin-2-YL)acetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[\[8\]](#)
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Data Acquisition (^1H and ^{13}C NMR):

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[\[6\]](#)

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

2. Data Acquisition:

- Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .

- A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

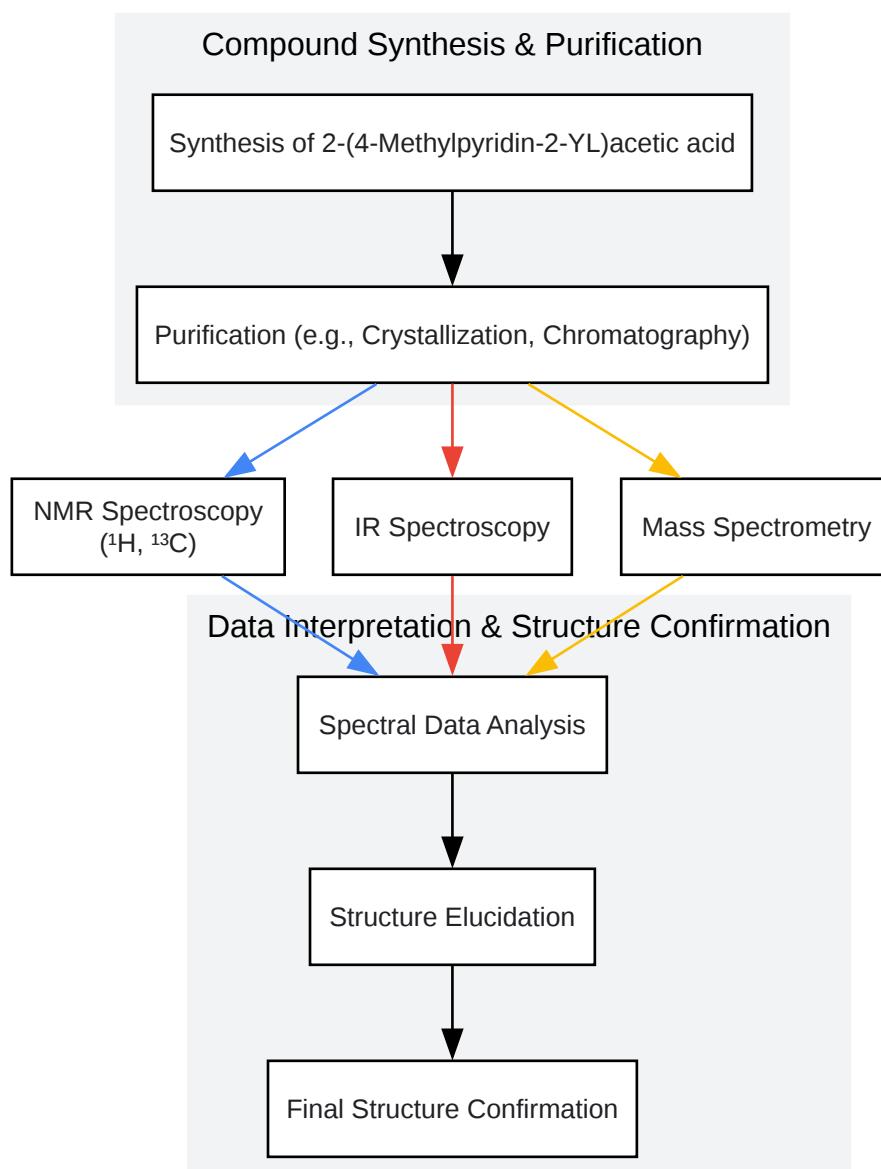
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer.
- The sample is then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][9]

2. Mass Analysis:


- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

3. Detection:

- The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **2-(4-Methylpyridin-2-YL)acetic acid**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. premierbiosoft.com [premierbiosoft.com]
- 10. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128190#2-4-methylpyridin-2-yl-acetic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com